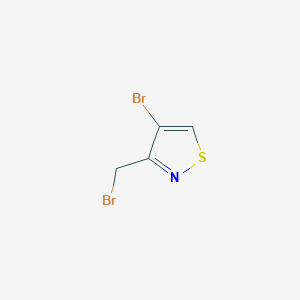

4-Bromo-3-(bromomethyl)-1,2-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(bromomethyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-4-3(6)2-8-7-4/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLIRZJMQXIRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608670 | |

| Record name | 4-Bromo-3-(bromomethyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4576-96-9 | |

| Record name | 4-Bromo-3-(bromomethyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemoselective Functionalization: Bromomethyl vs. Aryl Bromide in 1,2-Thiazoles

Topic: Reactivity Profile of Bromomethyl vs. Aryl Bromide in 1,2-Thiazoles Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 1,2-thiazole (isothiazole) scaffold presents a unique challenge in medicinal chemistry due to its distinct electronic distribution and the lability of the N–S bond. When functionalized with both a bromomethyl group (

This guide delineates the kinetic and thermodynamic separation of these two electrophilic sites. The bromomethyl handle is kinetically dominant, reacting via

Part 1: Electronic Structure & Mechanistic Dichotomy

To exploit the reactivity differences, one must understand the underlying orbital interactions.

The Bromomethyl Handle (Kinetic Warhead)

-

Hybridization:

Carbon. -

Mechanism:

(Bimolecular Nucleophilic Substitution). -

Electronic Driver: The

orbital is low-lying and sterically accessible. The adjacent isothiazole ring acts as an electron-withdrawing group (EWG) via induction, making the methylene protons acidic and the carbon highly electrophilic. -

Risk Factor: The isothiazole ring is less aromatic than pyridine or thiophene. Strong bases or "hard" nucleophiles (e.g., alkoxides, organolithiums) can attack the Sulfur atom or deprotonate C5, triggering ring opening (N–S bond cleavage) rather than substitution.

The Aryl Bromide Handle (Thermodynamic Anchor)

-

Hybridization:

Carbon.[1] -

Mechanism: Oxidative Addition (Pd-catalysis) or

(rare at C4). -

Electronic Driver: The C–Br bond is strong (

).-

C4 Position: Electronically similar to bromobenzene. It is inert to

because the negative charge in the Meisenheimer intermediate cannot be effectively delocalized onto the ring nitrogen. -

C3/C5 Positions: More reactive toward

due to the ability to stabilize negative charge, but still significantly slower than the bromomethyl

-

Reactivity Landscape Diagram

The following diagram visualizes the decision matrix for functionalizing these handles.

Caption: Decision matrix for chemoselective functionalization. Pathway A is the preferred first step to avoid side reactions.

Part 2: Comparative Data Analysis

The following table summarizes the operational windows for both handles. Note the distinct "Forbidden" conditions for the bromomethyl group due to ring instability.

| Feature | Bromomethyl ( | Aryl Bromide ( |

| Primary Mechanism | Pd-Catalyzed Cross-Coupling | |

| Reactivity Order | ||

| Preferred Nucleophiles | Boronic Acids, Stannanes, Amines (Buchwald) | |

| Base Tolerance | Low. Use DIPEA, | High. Can tolerate |

| Temperature | ||

| Critical Warning | Lachrymator. Unstable to storage. | Stable solid.[2] |

| Major Side Reaction | Hydrolysis to alcohol; Dimerization. | Dehalogenation (if Pd-H forms). |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Amination of the Bromomethyl Group

Objective: Functionalize the aliphatic chain while leaving the aryl bromide intact for later steps.

Rationale: Using a mild inorganic base prevents isothiazole ring opening. Low temperature suppresses any potential

Materials:

-

Substrate: 4-bromo-3-(bromomethyl)isothiazole (1.0 eq)

-

Nucleophile: Morpholine (1.1 eq)

-

Base:

(anhydrous, 1.5 eq) -

Solvent: Acetonitrile (MeCN) or THF (0.1 M)

Workflow:

-

Dissolution: Dissolve substrate in MeCN at

. -

Addition: Add

followed by dropwise addition of Morpholine. Note: Exotherm is possible. -

Monitoring: Stir at

for 30 mins, then warm to RT.-

Validation Point: TLC (Hex/EtOAc) should show the disappearance of the non-polar starting material and appearance of a polar spot (amine).

-

NMR Check: The

singlet (

-

-

Workup: Dilute with water, extract with EtOAc. Crucial: Do not use strong caustic wash (NaOH) to avoid ring degradation.

Protocol B: Suzuki-Miyaura Coupling of the Aryl Bromide

Objective: Couple the C4-bromide after the aliphatic chain has been secured. Rationale: C4-isothiazoles are electronically deactivated. Specialized ligands (e.g., dppf, XPhos) are required to facilitate oxidative addition.

Materials:

-

Substrate: Product from Protocol A (1.0 eq)

-

Partner: Phenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Workflow:

-

Degassing: Sparge Dioxane/Base mixture with Argon for 15 mins. Oxygen kills the catalyst and promotes homocoupling.

-

Assembly: Add substrate, boronic acid, and Pd catalyst under Argon flow.

-

Reaction: Heat to

for 4–12 hours.-

Validation Point: LCMS is preferred over TLC here due to UV similarities. Look for

corresponding to the biaryl product.

-

-

Purification: Filter through Celite (removes Pd black) and concentrate.

Part 4: The "Forbidden" Pathway (Ring Opening)

Researchers often underestimate the fragility of the isothiazole N–S bond. Nucleophilic attack at the sulfur atom leads to ring opening, destroying the scaffold.

Caption: Mechanism of base-mediated isothiazole degradation.

Safety Note: If using thiols as nucleophiles for the bromomethyl group, ensure the solution is neutral to slightly acidic or use a weak base (DIPEA). Thiolates are excellent soft nucleophiles for

References

-

Isothiazole Chemistry & Stability

-

Suzuki Coupling on Isothiazoles

- Title: Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole (Analogous reactivity).

-

Source: BenchChem.[6]

- Context: Provides standard Pd(dppf) conditions adaptable to 4-bromoisothiazoles.

-

Link:

-

Nucleophilic Substitution Patterns

-

Synthesis of Bromomethyl Isothiazoles

-

Title: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid.[5]

- Source:Molbank (MDPI).

- Context: Demonstrates functional group tolerance and stability of bromoisothiazoles under acidic conditions.

-

Link:

-

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. Isothiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of Halogenated Isothiazole Building Blocks in Drug Discovery

Executive Summary: The Isothiazole Advantage

In the landscape of bioisosteres, the isothiazole (1,2-thiazole) scaffold occupies a unique niche.[1] Unlike its 1,3-isomer (thiazole) or its oxygenated counterpart (isoxazole), the isothiazole ring offers a distinct lipophilicity profile and metabolic stability window. However, its adoption in high-throughput library synthesis has historically been hampered by the scarcity of regioselectively halogenated building blocks.

This guide provides a technical roadmap for the synthesis and manipulation of halogenated isothiazoles. We move beyond basic definitions to explore the causality of regiocontrol , providing self-validating protocols for accessing C3, C4, and C5 positions. By mastering these halogenated intermediates, researchers can unlock precise vector control for Structure-Activity Relationship (SAR) exploration.

Structural Logic & Pharmacophore Integration

The isothiazole ring system (S-N bond at positions 1-2) presents a polarized electronic environment that dictates the reactivity of halogenated precursors.

Electronic Topography

-

C-5 Position (The "Acidic" Handle): The proton at C-5 is the most acidic (

in DMSO) due to the inductive electron-withdrawing effect of the adjacent sulfur atom and the inherent electronegativity of the nitrogen. This makes C-5 the prime target for Lithiation-Halogenation . -

C-4 Position (The "Nucleophilic" Handle): The C-4 position is electron-rich relative to C-3 and C-5, making it the exclusive site for Electrophilic Aromatic Substitution (EAS) , such as direct bromination.

-

C-3 Position (The "Inert" Handle): This position is electronically deactivated and sterically shielded. Functionalization here typically requires Sandmeyer reactions from amines or de novo ring construction.

The Regioselectivity Map

The following diagram illustrates the decision tree for accessing specific halogenated isomers.

Figure 1: Regioselectivity logic flow for isothiazole halogenation. Blue indicates starting material, Green indicates accessible products via direct functionalization, and Red indicates products requiring precursor manipulation.

Validated Synthetic Protocols

The following protocols are selected for their reproducibility and scalability. They address the common pitfalls of sulfur-containing heterocycle synthesis: ring cleavage and polymerization.

Protocol A: Regioselective Synthesis of 4-Bromoisothiazole

Mechanism: Electrophilic Aromatic Substitution (EAS). Why this works: The C-4 position is the only site with sufficient electron density to attack the bromonium ion generated by NBS.

-

Setup: Charge a round-bottom flask with isothiazole (1.0 equiv) and dissolve in DMF (0.5 M concentration).

-

Note: DMF is preferred over MeCN to stabilize the polar transition state.

-

-

Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 30 minutes.

-

Critical Control: Rapid addition causes exotherms that may lead to ring opening (S-N bond cleavage).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc).[2]

-

Workup: Dilute with water (5x volume) and extract with Et2O. Wash organics with saturated Na2S2O3 (to remove bromine) and brine.

-

Purification: Silica gel chromatography.

-

Outcome: 4-Bromoisothiazole is typically isolated as a pale yellow oil.

-

Protocol B: Synthesis of 5-Iodoisothiazole via Lithiation

Mechanism: Directed Ortho-Metalation (DoM). Why this works: The C-5 proton is adjacent to the sulfur, significantly lowering its pKa. Kinetic deprotonation with n-BuLi is faster than nucleophilic attack on the ring if temperature is controlled.

-

Setup: Flame-dry a flask under Argon. Dissolve isothiazole (1.0 equiv) in anhydrous THF.

-

Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise.

-

Self-Validating Check: The solution often turns a distinct yellow/orange color upon anion formation. Stir for 30 mins at -78°C.

-

Warning: Temperatures above -60°C will result in ring fragmentation (formation of thio-enamines).

-

-

Quench: Add Iodine (

) (1.2 equiv) dissolved in THF dropwise. -

Workup: Quench with saturated

at -78°C, then warm to RT. Extract with EtOAc. -

Outcome: 5-Iodoisothiazole is obtained. This intermediate is highly reactive in Sonogashira couplings.

Protocol C: Accessing the "Difficult" C-3 Position (Sandmeyer)

Direct halogenation at C-3 is impossible. We must use a 3-amino-isothiazole precursor (often derived from ring closure of propiolonitriles).

Reference Case: Synthesis of 3-bromoisothiazole-5-carboxylic acid derivatives.

-

Precursor: Start with 3-amino-isothiazole-5-carboxylate.

-

Diazotization: Dissolve amine in concentrated

or TFA at 0°C. Add -

Substitution: Add CuBr (1.0 equiv) or simply allow the diazonium species to react with bromide ions in solution if using HBr.

-

Result: This yields the 3-bromo derivative, enabling subsequent C-5 decarboxylation or amide coupling.

Cross-Coupling Reactivity Matrix

Once the halogenated building block is secured, its utility depends on its performance in metal-catalyzed couplings.

Table 1: Comparative Reactivity of Haloisothiazoles in Pd-Catalyzed Couplings

| Position | Halogen | Preferred Coupling | Catalyst System | Comments |

| C-5 | I, Br | Sonogashira, Negishi | Most reactive position. Excellent for installing alkynes or alkyl chains. | |

| C-5 | Cl | Suzuki-Miyaura | Requires activated boronic acids. S-N bond stability can be an issue with strong bases. | |

| C-4 | Br | Suzuki-Miyaura | Sterically unhindered. Behaves like a standard aryl bromide. High yields common. | |

| C-3 | Cl, Br | Stille, Suzuki | Least reactive. Often requires bulky phosphine ligands to facilitate oxidative addition. |

Workflow Visualization: Suzuki Coupling at C-4

Figure 2: Standardized workflow for Suzuki-Miyaura coupling at the C-4 position. The use of Dioxane/Water is critical for solubilizing the inorganic base while maintaining organic solubility.

References

-

Regioselective Lithiation: Bunch, L., Krogsgaard-Larsen, P., & Madsen, U. (2002). Regioselective Lithiation and Functionalization of 3-(Benzyloxy)isothiazole: Application to the Synthesis of Thioibotenic Acid. The Journal of Organic Chemistry, 67(7), 2375–2377. Link

-

Sandmeyer Functionalization: Koutentis, P. A., & Ioannidou, H. A. (2020). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2020(1), M1115. Link

-

Isothiazole Review: Chiyanzu, I., Hansell, E., Gut, J., Rosenthal, P. J., & Chibale, K. (2003). Synthesis and evaluation of isothiazoles and isoxazoles as inhibitors of cysteine proteases. Bioorganic & Medicinal Chemistry Letters, 13(20), 3527-3530. Link

-

Palladium Catalysis: Sakamoto, T., Kondo, Y., & Suginome, T. (1992). Palladium-catalyzed cross-coupling reaction of haloazoles with phenylsulfonylacetonitrile. Synthesis, 1992(06), 552-554.[3] Link

Sources

4-Bromo-3-(bromomethyl)-1,2-thiazole CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-(bromomethyl)-1,2-thiazole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to its potential as a versatile building block, understanding its chemical identifiers, properties, and reactivity is crucial for its effective utilization. This document collates available data on closely related analogs to provide a predictive profile for the target compound, addresses safe handling procedures, and outlines general synthetic strategies.

Chemical Identity and Identifiers

Target Compound: this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₃Br₂NS |

| Molecular Weight | 256.95 g/mol |

| Canonical SMILES | C1=C(C(=NS1)CBr)Br |

| InChI | InChI=1S/C4H3Br2NS/c5-1-3-2(6)4-7-8-3/h4H,1H2 |

| InChIKey | (To be generated upon synthesis and registration) |

| CAS Number | Not Assigned |

Comparative Isomers and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Differences |

| 4-Bromo-2-(bromomethyl)thiazole | 1138333-26-2 | C₄H₃Br₂NS | Isomer (1,3-thiazole); bromomethyl at C2 |

| 4-(Bromomethyl)thiazole | 52829-53-5 | C₄H₄BrNS | Lacks the bromo substituent on the ring |

| 4-Bromo-2-methyl-1,3-thiazole | 298694-30-1 | C₄H₄BrNS | Methyl group instead of bromomethyl |

| 4-bromo-3-(difluoromethoxy)-1,2-thiazole | Not Assigned | C₄H₂BrF₂NOS | Difluoromethoxy at C3 instead of bromomethyl |

The distinction between the 1,2-thiazole (isothiazole) and 1,3-thiazole core is a critical structural difference that will influence the compound's chemical and biological properties.

Physicochemical Properties (Predicted)

Predictive data for this compound can be extrapolated from known data for its isomers and related structures.

| Property | Predicted Value/State | Rationale/Comparison |

| Physical Form | Liquid or low-melting solid | 4-Bromo-2-(bromomethyl)thiazole is a liquid. The shift in substituent positions is unlikely to dramatically increase the melting point. |

| Boiling Point | > 200 °C (Predicted) | 4-(Bromomethyl)thiazole has a predicted boiling point of 228.6±15.0 °C[1]. The additional bromine atom would likely increase this. |

| Density | ~1.8 - 2.0 g/cm³ (Predicted) | Halogenated organic compounds typically have high densities. 2-Bromo-4-methylthiazole has a density of 1.654 g/mL. |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | Common for brominated heterocyclic compounds. |

| pKa | Weakly basic | The nitrogen in the thiazole ring imparts weak basicity. |

Synthesis and Reactivity

While a specific, published synthesis for this compound is not available, a plausible synthetic route can be designed based on established isothiazole chemistry.

Proposed Synthetic Workflow

A potential synthetic pathway could involve the bromination of a suitable 3-methyl-1,2-thiazole precursor.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodologies (Hypothetical Protocol)

Step 1: Electrophilic Bromination of 3-Methyl-1,2-thiazole

-

Rationale: The 1,2-thiazole ring is susceptible to electrophilic substitution, and the C4 position is often reactive. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

-

Protocol:

-

Dissolve 3-methyl-1,2-thiazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with an organic solvent, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-bromo-3-methyl-1,2-thiazole.

-

Step 2: Radical Bromination of the Methyl Group

-

Rationale: The methyl group can be brominated under radical conditions, a standard transformation for benzylic and allylic positions.

-

Protocol:

-

Dissolve 4-bromo-3-methyl-1,2-thiazole (1.0 eq) in a non-polar solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting this compound by column chromatography or distillation under reduced pressure.

-

Safety and Handling

Although specific safety data for this compound is unavailable, the hazards can be inferred from its structural components and data from related compounds. The presence of two bromine atoms, one of which is in a reactive bromomethyl group, suggests that this compound is likely to be a lachrymator and corrosive.

Hazard Identification

Based on analogs like 4-Bromo-2-(bromomethyl)thiazole, the following GHS classifications are anticipated:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Anticipated) |

| Acute Toxicity, Oral | Danger | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | ||

| Serious Eye Damage/Irritation | H318: Causes serious eye damage |

Safe Handling Workflow

Caption: A standard workflow for handling hazardous chemical reagents.

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a certified chemical fume hood is mandatory. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Due to its likely reactivity and potential for lachrymation, storage in a refrigerator or freezer under an inert atmosphere is recommended.

Potential Applications in Research and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] The dual functionality of this compound makes it a valuable synthetic intermediate.

-

Bromo Substituent on the Ring: This site can be functionalized through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Bromomethyl Group: This is a reactive electrophilic site, ideal for nucleophilic substitution reactions to introduce a wide range of functional groups or to link the thiazole core to other molecules.

This dual reactivity allows for the sequential or orthogonal derivatization of the molecule, making it a powerful tool for building complex molecular architectures and for the generation of compound libraries for drug discovery screening.

Conclusion

While this compound is not a commercially cataloged compound with a designated CAS number, its synthesis and reactivity can be confidently predicted based on established principles of heterocyclic chemistry. Its potential as a bifunctional building block makes it an attractive target for synthesis and subsequent application in medicinal chemistry and materials science. Researchers working with this compound should exercise extreme caution, adopting safety protocols appropriate for a corrosive and lachrymatory substance.

References

-

PubChem. 4-Bromo-1,3-thiazole-2-carboxylic acid. [Link]

-

PubChem. 4-Bromo-2-methyl-1,3-thiazole. [Link]

-

Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

-

PubChemLite. 4-bromo-3-(difluoromethoxy)-1,2-thiazole. [Link]

-

MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([3][4]thiadiazole). [Link]

-

Wikipedia. Thiazole. [Link]

Sources

- 1. 4-(Bromomethyl)thiazole | 52829-53-5 [chemicalbook.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. 4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety and Handling of Bromomethyl Isothiazoles: A Technical Guide for Drug Discovery

Topic: Safety Data Sheet (SDS) and Hazards of Bromomethyl Isothiazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Medicinal Chemists

Executive Summary

Bromomethyl isothiazoles (e.g., 4-(bromomethyl)isothiazole, 5-(bromomethyl)isothiazole) are high-value, high-risk electrophilic intermediates used extensively in fragment-based drug discovery (FBDD) to introduce isothiazole scaffolds into bioactive molecules.

While indispensable for synthesizing antimicrobial and anticancer agents, these compounds possess a dual-hazard profile:

-

Potent Alkylating Agents: The bromomethyl moiety (

) renders them highly reactive toward biological nucleophiles (DNA, proteins), classifying them as severe corrosives and potential mutagens. -

Sensitizers: The isothiazole core is a known structural alert for skin sensitization (allergic contact dermatitis).

This guide synthesizes GHS hazard data, toxicological mechanisms, and field-proven handling protocols to ensure researcher safety without compromising experimental integrity.

Chemical Identity & Reactivity Profile

Structural Classification

Bromomethyl isothiazoles are 5-membered heterocycles containing a sulfur-nitrogen (S-N) bond (1,2-thiazole) substituted with a bromomethyl group.

-

General Formula:

(for mono-substituted) -

Key Isomers:

-

4-(Bromomethyl)isothiazole: Reactive benzylic-like position.

-

5-(Bromomethyl)isothiazole: Adjacent to sulfur, often higher reactivity due to electronic effects.

-

Reactivity & Stability

-

Electrophilicity: The carbon of the bromomethyl group is highly electron-deficient. It reacts rapidly with amines, thiols, and hydroxyls.

-

Lachrymatory Potential: Like benzyl bromide and thenyl bromide, these compounds are potent lachrymators (tear agents). Vapor exposure causes immediate, severe irritation to eyes and respiratory mucosa.

-

Thermal Instability: Many bromomethyl heterocycles degrade at elevated temperatures or upon prolonged storage, releasing hydrogen bromide (HBr) gas, which pressurizes containers.

Hazard Identification (GHS Classification)

Based on structural activity relationships (SAR) and data from analogous halomethyl heterocycles, the following Core Hazard Profile applies to this class.

| Hazard Class | Category | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1][2][3] |

| Acute Toxicity (Oral) | 3 or 4 | H301/H302: Toxic/Harmful if swallowed.[1][4] |

| Sensitization (Skin) | 1 | H317: May cause an allergic skin reaction.[1][3][5][6] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[5][7][8] |

Mechanism of Toxicity

The primary toxicity stems from nucleophilic substitution (

Figure 1: Mechanism of alkylation toxicity. The electrophilic methylene group covalently binds to cellular proteins and DNA, leading to cytotoxicity and potential sensitization.

Risk Management & Engineering Controls

Hierarchy of Controls

-

Elimination: Use in situ generation if possible (e.g., bromination of the methyl-isothiazole precursor immediately prior to use).

-

Engineering:

-

Fume Hood: Mandatory. All operations (weighing, dispensing, reaction) must occur within a certified chemical fume hood operating at face velocity > 0.5 m/s.

-

Glove Box: Recommended for solids prone to dusting or if handling > 1 gram.

-

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Silver Shield / Laminate | Standard nitrile is permeable to bromomethyl compounds within minutes. Laminate offers >4h breakthrough. |

| Gloves (Outer) | Nitrile (Disposable) | Provides dexterity and protects the inner laminate glove from tears. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient against lachrymatory vapors. |

| Respiratory | Full-face respirator (ABEK filter) | Required only if working outside a fume hood (e.g., spill cleanup). |

Experimental Protocols: Handling & Deactivation

Safe Weighing Procedure

-

Problem: Static electricity can cause light powders to "fly," contaminating the balance and user.

-

Protocol:

-

Place the balance inside the fume hood.

-

Use an antistatic gun on the tare vessel.

-

Do not use a spatula. Pour gently or use a disposable glass pipette to transfer solids.

-

Keep a "waste beaker" with quenching solution (see 5.3) next to the balance to immediately submerge contaminated pipettes.

-

Reaction Setup

Bromomethyl isothiazoles react violently with strong bases and neat amines.

-

Solvent Choice: Use aprotic solvents (DCM, THF, DMF). Avoid alcohols unless they are reactants.

-

Temperature: Always add the isothiazole solution dropwise to the nucleophile at 0°C to control the exotherm.

Deactivation (Quenching) Strategy

Never dispose of active alkylating agents directly into organic waste. They must be chemically neutralized.

Quenching Solution:

-

Composition: 10% Sodium Thiosulfate (

) in water + 5% Sodium Carbonate ( -

Mechanism: Thiosulfate is a soft nucleophile that rapidly displaces the bromide, forming a non-toxic Bunte salt.

Step-by-Step Deactivation:

-

Collect all contaminated glassware, septa, and needles.

-

Submerge in the Quenching Solution for 24 hours .

-

Check pH (should be basic).

-

Dispose of the aqueous layer as chemical waste.

Handling Workflow Diagram

Figure 2: Safe handling workflow from weighing to disposal.[2][5][6][9][10] Note the critical quenching step.

Emergency Response

Skin/Eye Exposure[6][10][12][13]

-

Immediate Action: Speed is critical. The alkylation process begins seconds after contact.

-

Skin: Flush with Diphoterine® (if available) or copious water for >15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin; they increase absorption.

-

Eyes: Irrigate continuously for 15 minutes.[7][8] Seek an ophthalmologist immediately (Risk of corneal opacity).

Spills

-

Evacuate: Clear the area. If outside a hood, activate the fire alarm to evacuate the lab due to lachrymatory vapors.

-

PPE: Don full-face respirator and laminate gloves.

-

Neutralize: Cover the spill with solid sodium thiosulfate or the quenching solution described in 5.3.

-

Clean: Absorb with vermiculite after 30 minutes of contact time.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345, Bromomethyl isothiazole derivatives. PubChem. [Link]

-

Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). United States Department of Labor. [Link]

- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

-

ECHA (European Chemicals Agency). (2024). C&L Inventory: Isothiazolinone derivatives hazard classification. Europa.eu. [Link]

Sources

- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. stadlerform.com [stadlerform.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. aaronchem.com [aaronchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthetic Routes for Accessing 3,4-Disubstituted 1,2-Thiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2-thiazole, or isothiazole, scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of biologically active compounds and functional materials. Among the various substitution patterns, 3,4-disubstituted 1,2-thiazoles present a particularly interesting and challenging synthetic target. This guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable compounds, offering insights into the mechanistic underpinnings of each approach and providing detailed experimental protocols for key transformations.

The Strategic Importance of the 1,2-Thiazole Core

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. This arrangement imparts a unique electronic distribution, influencing the molecule's reactivity, stability, and intermolecular interactions.[1] The ability to introduce a diverse range of substituents at the 3 and 4-positions allows for the fine-tuning of a molecule's physicochemical properties, making 3,4-disubstituted 1,2-thiazoles highly sought-after building blocks in drug discovery and materials development.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of 3,4-disubstituted 1,2-thiazoles can be broadly categorized into two main approaches: ring construction strategies , where the isothiazole core is assembled from acyclic precursors, and functionalization of a pre-formed isothiazole ring . The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Ring Construction Strategies: Building from the Ground Up

De novo synthesis of the isothiazole ring offers a powerful means of introducing substituents at specific positions from the outset. Key among these methods are cycloaddition reactions and cyclization of functionalized acyclic precursors.

The [3+2] cycloaddition, a cornerstone of heterocyclic synthesis, provides a convergent and often highly regioselective route to five-membered rings. In the context of 3,4-disubstituted 1,2-thiazoles, this typically involves the reaction of a nitrile sulfide equivalent (a 1,3-dipole) with a substituted alkyne (a dipolarophile).

The in situ generation of nitrile sulfides from precursors such as oxathiazolones is a common strategy to overcome their inherent instability. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile, allowing for predictable control over the substitution pattern of the resulting isothiazole.

Conceptual Workflow for [3+2] Cycloaddition

Caption: In situ generation of a nitrile sulfide followed by [3+2] cycloaddition with a substituted alkyne.

Another powerful strategy involves the construction of a suitably functionalized acyclic precursor that can be induced to cyclize, forming the N-S bond of the isothiazole ring. This approach offers significant flexibility in the introduction of substituents.

A notable example is the reaction of β-enaminones or related species with a sulfur source. The enaminone provides the C3-C4-C5 fragment of the isothiazole ring, and the choice of sulfur-transfer reagent and reaction conditions dictates the final substitution pattern.

Functionalization of Pre-formed 1,2-Thiazole Rings: A Modular Approach

An alternative to de novo synthesis is the modification of a pre-existing, readily accessible isothiazole core. This strategy is particularly advantageous when a common intermediate can be diversified into a library of analogues. A key precursor for this approach is 3,4-dichloro-5-cyanoisothiazole, which can be synthesized on a large scale.

The halogen atoms at the 3 and 4-positions of dichlorinated isothiazoles are amenable to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents with a high degree of control. The differential reactivity of the chlorine atoms can sometimes be exploited for selective, stepwise functionalization.

Experimental Protocol: Synthesis of 3,4-Dichloro-5-cyanoisothiazole [2][3]

This protocol describes the synthesis of a key precursor for accessing 3,4-disubstituted 1,2-thiazoles.

Materials:

-

Ferricyanide complex (e.g., potassium ferrocyanide)

-

Carbon disulfide (CS₂)

-

Chlorine gas (Cl₂)

-

Aprotic polar solvent (e.g., Dimethylformamide, DMF)

-

Catalyst (e.g., PdCl₂, CuI, or Cu(BF₄)₂)

-

Water bath

-

Reaction flask (500 mL) equipped with a stirrer

Procedure:

-

Suspend the ferricyanide complex (e.g., 36.85 g, 100 mmol of potassium ferrocyanide) and the catalyst (e.g., 0.3 g, 1.7 mmol of PdCl₂) in the aprotic polar solvent (250 mL of DMF) in a reaction flask.

-

While cooling the flask in a water bath, slowly add carbon disulfide (48.0 g, 630 mmol), maintaining the temperature between 20-30 °C.

-

Stir the mixture at room temperature for 1 hour, then heat to 100 °C and continue the reaction for 20 hours.

-

Cool the reaction mixture to 20 °C.

-

Introduce a portion of chlorine gas while maintaining the temperature between 20-30 °C.

-

Stir the mixture at 50 °C for 1 hour.

-

Introduce the remaining portion of chlorine gas.

-

Work-up the reaction mixture to isolate the crude product.

-

The crude product can be purified by steam distillation or recrystallization from a suitable solvent like cyclohexane to yield 3,4-dichloro-5-cyanoisothiazole.

Safety Precautions: This reaction involves toxic and hazardous materials, including chlorine gas and carbon disulfide. It should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Data Summary and Comparison of Synthetic Routes

| Synthetic Strategy | Key Precursors | Advantages | Disadvantages | Typical Substituents Introduced |

| [3+2] Cycloaddition | Oxathiazolones, Substituted Alkynes | Convergent, often high regioselectivity. | Nitrile sulfides can be unstable. | Aryl, Alkyl, Ester groups. |

| Cyclization of Acyclic Precursors | β-Enaminones, Sulfur source | Flexible, allows for diverse substitution. | May require multi-step synthesis of precursors. | Amino, Alkyl, Aryl groups. |

| Functionalization via Cross-Coupling | 3,4-Dihaloisothiazoles, Organometallic reagents | Modular, allows for late-stage diversification. | Requires a pre-formed isothiazole core. | Aryl, Heteroaryl, Alkynyl, Alkyl groups. |

Logical Flow of Synthetic Strategies

Caption: Decision tree for selecting a synthetic strategy for 3,4-disubstituted 1,2-thiazoles.

Conclusion and Future Outlook

The synthesis of 3,4-disubstituted 1,2-thiazoles remains an active and important area of research. While established methods provide a solid foundation, the development of more efficient, atom-economical, and environmentally benign synthetic routes is an ongoing pursuit. The strategies outlined in this guide, from de novo ring construction to late-stage functionalization, provide a versatile toolkit for chemists to access these valuable heterocyclic scaffolds. Future innovations will likely focus on the development of novel catalytic systems, the exploration of new cycloaddition partners, and the expansion of the substrate scope for functionalization reactions, further enabling the discovery of new drug candidates and advanced materials based on the 1,2-thiazole core.

References

- Preparation method of 3, 4-dichloro 5-cyanoisothiazole. CN109320472B.

-

Review of the synthesis and biological activity of thiazoles. Cogent Chemistry. 2020;6(1). Available from: [Link]

-

Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. Organic Chemistry Frontiers. 2021;8(1):63-69. Available from: [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters. 2025;8:720-740. Available from: [Link]

-

An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole. Scientific Reports. 2021;11(1):22179. Available from: [Link]

- 3, 4-dichloroisothiazoles and process for making them. US3341547A.

-

Isothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

- Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. DE102005031348B4.

-

The Ring Opening of 3,4-Dichloro-1,2,5-thiadiazole with Metal Amides. A New Synthesis of 3,4-Disubstituted-1,2,5-thiadiazoles. ResearchGate. 2008. Available from: [Link]

-

Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. 2013. Available from: [Link]

-

Solvent-Free Condensation Reactions To Synthesize Five-Membered Heterocycles Containing the Sulfamide Fragment. Sci-Hub. 2007. Available from: [Link]

-

synthesis of thiazoles. YouTube. 2019. Available from: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. 2025. Available from: [Link]

-

(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. 2002. Available from: [Link]

-

Product Class 15: Isothiazoles. Science of Synthesis. 2002;11:507-568. Available from: [Link]

-

Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. 2015;11:747-753. Available from: [Link]

-

The Preparation of Thiazoles. ResearchGate. 1949. Available from: [Link]

-

Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. 2007;107(1):159-199. Available from: [Link]

-

Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. MedChemComm. 2016;7(6):1156-1168. Available from: [Link]

-

Synthesis and characterization of some new 1,3,4 thiazaphospholes through (4+1) cyclocondensation and its (2 + 4) cycloaddition reaction with 2,3-dimethyl 1,3-butadiene. Trade Science Inc. 2007. Available from: [Link]

-

Synthesis of 3,5‐disubstituted isothiazoles from β‐keto dithioesters under aqueous conditions by Singh. ResearchGate. 2016. Available from: [Link]

-

UTILIZATION OF 2-HALO-1,3,4-THIADIAZOLES IN THE SYNTHESIS OF 2-FUNCTIONALIZED 1,3,4-THIADIAZOLE DERIVATIVES. HETEROCYCLES. 2011;83(10):2275. Available from: [Link]

-

The preparation of dicyano-1,3,4-thiadiazole and tricyanothiazole via 1,2,3-dithiazole chemistry. ElectronicsAndBooks. 2004. Available from: [Link]

-

Thiazole formation through a modified Gewald reaction. Scilit. 2015. Available from: [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. 2015;11:1516-1522. Available from: [Link]

-

Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Tetrahedron Letters. 2006;47(39):7051-7054. Available from: [Link]

-

Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen. 2024;13(5). Available from: [Link]

-

3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI.gov. 2023. Available from: [Link]

Sources

Methodological & Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-(bromomethyl)-1,2-thiazole

Executive Summary

The scaffold 4-Bromo-3-(bromomethyl)-1,2-thiazole represents a high-value intermediate in the synthesis of fungicides, kinase inhibitors, and agrochemicals. Its unique dual-electrophile structure presents a specific synthetic challenge: distinguishing between the heteroaryl bromide at C4 (intended for cross-coupling) and the alkyl bromide at the C3-methyl position (highly susceptible to nucleophilic attack).

Standard Suzuki-Miyaura conditions employing aqueous bases (e.g.,

Structural Analysis & Reactivity Profile[1]

The substrate contains two distinct electrophilic sites with divergent reactivity profiles. Understanding this dichotomy is the key to successful catalysis.

| Feature | Position | Electronic Character | Primary Reactivity Mode | Risk Factor |

| Heteroaryl Halide | C4-Br | Oxidative Addition (Pd⁰ → Pdᴵᴵ) | Low reactivity requiring active ligands (e.g., SPhos, XPhos). | |

| Alkyl Halide | C3- | High instability in the presence of hydroxide, alkoxide, or amine bases. |

Decision Logic for Protocol Selection

The following workflow illustrates the critical decision path for selecting the appropriate coupling strategy based on the sensitivity of the C3-bromomethyl group.

Figure 1: Strategic decision tree for selecting the cross-coupling methodology based on the desired fate of the bromomethyl substituent.

Protocol 1: Stille Cross-Coupling (Neutral Conditions)

Best for: Substrates where the C3-bromomethyl group must remain intact. Mechanism: The Stille reaction utilizes organostannanes and operates under neutral conditions, completely avoiding the base-mediated hydrolysis of the alkyl bromide.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl-tributylstannane (

) (1.1 equiv) -

Catalyst:

(5 mol%) or -

Promoter: CuI (10 mol%) - Accelerates the reaction, allowing lower temperatures.

-

Solvent: Anhydrous DMF or Toluene (Degassed)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

-

Charging: Add the isothiazole substrate (1.0 mmol),

(1.1 mmol), and CuI (0.1 mmol). -

Catalyst Addition: Add

(0.05 mmol) quickly to minimize air exposure. -

Solvation: Add anhydrous DMF (5 mL, 0.2 M concentration).

-

Degassing: Sparge the solution with Argon for 5 minutes. Seal the vessel.

-

Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC/LCMS.

-

Note: The C4-Br is less reactive than typical aryl bromides; if conversion is slow, increase temp to 90°C.

-

-

Workup (Tin Removal): Cool to RT. Dilute with EtOAc. Wash with 10% aqueous KF (potassium fluoride) solution for 30 minutes (precipitates tin as insoluble

). Filter through Celite. -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol 2: Anhydrous Suzuki-Miyaura Coupling

Best for: Scalable synthesis avoiding toxic tin reagents (Green Chemistry focus).

Critical Modification: Use of Cesium Fluoride (CsF) or anhydrous

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (

) (1.5 equiv) -

Catalyst:

(5 mol%) or -

Base: Anhydrous CsF (2.5 equiv) or finely ground anhydrous

. -

Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology

-

Drying: Ensure all glassware and the inorganic base (CsF or

) are strictly anhydrous. Bake the base in an oven at 120°C overnight if necessary. -

Charging: In a glovebox or under Argon flow, combine the isothiazole (1.0 mmol), boronic acid (1.5 mmol), base (2.5 mmol), and catalyst (0.05 mmol) in a reaction vial.

-

Solvation: Add anhydrous THF (5 mL).

-

Reaction: Seal and heat to reflux (66°C for THF) or 90°C (for Toluene) for 16 hours.

-

Why CsF? Fluoride activates the boronic acid to the boronate species without generating a high concentration of nucleophilic hydroxide or alkoxide ions, preserving the

.

-

-

Filtration: Filter the mixture through a pad of silica or Celite to remove inorganic salts.

-

Analysis: Check LCMS. The mass spectrum should show the coupled product retaining the bromine isotope pattern (from the remaining

).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Product contains -CH₂OH or -CH₂OMe | Hydrolysis/Solvolysis of the alkyl bromide. | CRITICAL: Switch to Protocol 1 (Stille) or ensure Protocol 2 conditions are strictly anhydrous. Avoid MeOH/EtOH completely. |

| Low Conversion of C4-Br | Isothiazole ring is electron-rich/deactivated compared to benzene. | Switch to electron-rich, bulky ligands like XPhos or SPhos to facilitate oxidative addition. Increase temp to 100°C. |

| Protodehalogenation (C4-H formed) | Avoid alcoholic solvents. Ensure the solvent is rigorously degassed. | |

| Homocoupling of Boronic Acid | Oxidative coupling due to | Improve degassing (freeze-pump-thaw). Reduce catalyst loading. |

Reaction Pathway Visualization

The following diagram details the mechanism and potential side-reaction pathways (in red) that these protocols are designed to avoid.

Figure 2: Mechanistic pathway showing the desired cross-coupling cycle versus the competitive side reactions at the alkyl bromide site.

References

-

Mechanistic Studies on Isothiazole Coupling

- Synthesis and Reactivity of Isothiazoles.

- Source: Comprehensive Heterocyclic Chemistry III.

-

Stille Coupling Conditions

-

Anhydrous Suzuki Coupling (CsF Method)

-

Chemoselectivity in Halomethyl-Heterocycles

- General review of Palladium-C

- Source: Sigma-Aldrich (Merck) Technical Library.

Sources

Application Notes and Protocols: A Guide to the Synthesis of Isothiazole-Based Peptidomimetics via Halogenated Intermediates

Introduction: The Strategic Role of Isothiazoles in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[1] Among the diverse heterocyclic scaffolds employed in peptidomimetic design, the isothiazole ring has emerged as a particularly valuable component.[2] Isothiazole, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, can act as a bioisosteric replacement for amide bonds, influencing molecular conformation and enhancing interactions with biological targets.[3][4] Its derivatives have demonstrated a wide range of biological activities, finding application as pharmaceuticals and agrochemicals.[2]

This guide provides a comprehensive overview of the synthetic strategies for preparing isothiazole-based peptidomimetics, with a specific focus on the utility of halogenated isothiazole intermediates. Halogenated isothiazoles are versatile building blocks that can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse peptide-like side chains.[5] We will detail robust protocols for the synthesis of these key intermediates and their subsequent elaboration into complex peptidomimetic structures.

I. Synthesis of Halogenated Isothiazole Intermediates

The introduction of a halogen atom onto the isothiazole ring is a critical first step, as it provides a reactive handle for subsequent diversification. The choice of halogenating agent and reaction conditions is crucial for achieving high yields and regioselectivity.

A. Oxidative Cyclization and Halogenation of Thioamides

A common and efficient method for the synthesis of halogenated isothiazoles involves the direct reaction of a thioamide with a halogen in a suitable solvent.[6][7] This process is believed to proceed through an oxidative-cyclization mechanism.[6]

General Reaction Scheme:

Caption: Oxidative cyclization of a thioamide to a halogenated isothiazole.

Protocol 1: Synthesis of 5-Bromo-3-methylisothiazole

This protocol describes the synthesis of a model 5-bromoisothiazole derivative from the corresponding thioamide.

Materials:

-

3-Aminocrotononitrile

-

Hydrogen sulfide gas

-

Pyridine

-

Ethanol

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Synthesis of the Thioamide Precursor: In a fume hood, bubble hydrogen sulfide gas through a solution of 3-aminocrotononitrile in pyridine and ethanol at 0°C. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Remove the excess hydrogen sulfide by bubbling nitrogen through the solution. Concentrate the reaction mixture under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain 3-aminobut-2-enethioamide.

-

Bromination and Cyclization: Dissolve the 3-aminobut-2-enethioamide (1.0 eq) in DCM. Cool the solution to 0°C in an ice bath.

-

Add a solution of bromine (1.1 eq) in DCM dropwise to the cooled solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quenching and Extraction: Quench the reaction by slowly adding a saturated solution of NaHCO₃. Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-bromo-3-methylisothiazole.

Table 1: Common Halogenating Agents for Isothiazole Synthesis

| Halogenating Agent | Target Halogen | Typical Substrates | Notes |

| N-Bromosuccinimide (NBS) | Bromine | Electron-rich isothiazoles | Mild and selective brominating agent.[6] |

| N-Chlorosuccinimide (NCS) | Chlorine | Electron-rich isothiazoles | Similar reactivity to NBS for chlorination.[6] |

| N-Iodosuccinimide (NIS) | Iodine | Electron-rich isothiazoles | Effective for introducing iodine.[6] |

| Bromine (Br₂) | Bromine | Thioamides, activated isothiazoles | Highly reactive, may require careful control of stoichiometry.[8] |

| Iodine (I₂) | Iodine | Thioamides | Used in oxidative cyclization reactions.[8] |

| Sulfuryl chloride (SO₂Cl₂) | Chlorine | Thioamides | Can be used for chlorination during cyclization.[8] |

II. Functionalization of Halogenated Isothiazoles via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of complex organic molecules, including peptidomimetics.[9][10] Halogenated isothiazoles are excellent substrates for these reactions, allowing for the introduction of a wide array of functional groups that can mimic amino acid side chains.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[11][12]

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of a halogenated isothiazole.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-3-methylisothiazole with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromoisothiazole with an arylboronic acid.

Materials:

-

4-Bromo-3-methylisothiazole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromo-3-methylisothiazole (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and a degassed aqueous solution of K₂CO₃ (2.0 M).

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the progress by TLC.

-

Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-methyl-4-phenylisothiazole.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[13]

Protocol 3: Sonogashira Coupling of 5-Iodoisothiazole with Phenylacetylene

Materials:

-

5-Iodoisothiazole

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 5-iodoisothiazole (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and TEA, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).

-

Reaction: Stir the mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to afford the desired 5-(phenylethynyl)isothiazole.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[14]

Protocol 4: Buchwald-Hartwig Amination of 4-Chloroisothiazole with Benzylamine

Materials:

-

4-Chloroisothiazole

-

Benzylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a glovebox, combine Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq) in a reaction vessel.

-

Add a solution of 4-chloroisothiazole (1.0 eq) and benzylamine (1.2 eq) in toluene.

-

Reaction: Seal the vessel and heat the mixture to 100°C for 16 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography to yield N-benzylisothiazol-4-amine.

Table 2: Comparison of Cross-Coupling Reactions for Isothiazole Functionalization

| Reaction | Bond Formed | Key Reagents | Advantages | Limitations |

| Suzuki-Miyaura | C-C | Pd catalyst, base, organoboron reagent | Wide functional group tolerance, commercially available reagents.[11][12] | Boronic acids can be unstable. |

| Sonogashira | C-C (alkyne) | Pd/Cu catalyst, base, terminal alkyne | Mild reaction conditions, direct introduction of alkynes.[13] | Sensitive to oxygen, requires inert atmosphere. |

| Buchwald-Hartwig | C-N | Pd catalyst, ligand, base, amine | Forms C-N bonds with a wide range of amines.[14] | Ligand selection can be crucial, potential for side reactions. |

| Stille | C-C | Pd catalyst, organotin reagent | Tolerates a wide range of functional groups. | Toxicity of organotin reagents is a major concern. |

| Heck | C-C (alkene) | Pd catalyst, base, alkene | Atom economical, no need for organometallic reagents. | Regioselectivity can be an issue. |

III. Overall Synthetic Workflow

The preparation of isothiazole-based peptidomimetics using halogenated intermediates can be summarized in the following workflow:

Caption: General workflow for the synthesis of isothiazole-based peptidomimetics.

IV. Conclusion and Future Perspectives

The use of halogenated intermediates provides a robust and versatile platform for the synthesis of a diverse array of isothiazole-based peptidomimetics. The palladium-catalyzed cross-coupling reactions detailed in this guide allow for the systematic variation of substituents on the isothiazole core, enabling the exploration of structure-activity relationships in drug discovery programs. As our understanding of the biological roles of isothiazole-containing molecules continues to grow, the development of novel and efficient synthetic methodologies will remain a critical endeavor for medicinal chemists and drug development professionals.

References

- A process for preparing halogenated isothiazoles.

- Product Class 15: Isothiazoles. Science of Synthesis.

-

A PROCESS FOR PREPARING HALOGENATED ISOTHIAZOLES. WIPO Patentscope. [Link]

-

Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. [Link]

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. MDPI.

-

Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland. [Link]

-

Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. National Center for Biotechnology Information. [Link]

-

Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications (RSC Publishing). [Link]

-

Synthesis and Conformation-Activity Relationships of the Peptide Isosteres of FK228 and Largazole. National Center for Biotechnology Information. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate. [Link]

-

Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. National Center for Biotechnology Information. [Link]

-

Thiazoles in Peptides and Peptidomimetics. ResearchGate. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

-

Thiazoles via Formal [4 + 1] of NaSH to (Z)-Bromoisocyanoalkenes. National Center for Biotechnology Information. [Link]

-

High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes. Journal of the American Chemical Society. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Center for Biotechnology Information. [Link]

-

Isothiazole. Wikipedia. [Link]

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]

-

Sonogashira Coupling. YouTube. [Link]

-

Isothiazole synthesis. Organic Chemistry Portal. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

-

Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. International Conference on Materials and Processing. [Link]

-

Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry. [Link]

-

1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. National Center for Biotechnology Information. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. Isothiazole - Wikipedia [en.wikipedia.org]

- 3. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. WO1994021617A1 - A process for preparing halogenated isothiazoles - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. icmpp.ro [icmpp.ro]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-(bromomethyl)-1,2-thiazole

Current Status: Online

Role: Senior Application Scientist Subject: Optimization of Wohl-Ziegler Bromination for Isothiazole Intermediates

Executive Summary

The synthesis of 4-Bromo-3-(bromomethyl)-1,2-thiazole (also known as 4-bromo-3-(bromomethyl)isothiazole) is a critical bottleneck in the production of bioactive scaffolds, including antipsychotics like Lurasidone. The primary route involves the Wohl-Ziegler radical bromination of 4-bromo-3-methyl-1,2-thiazole using N-bromosuccinimide (NBS).

Users frequently encounter three failure modes:

-

Stalled Conversion: Reaction stops at 50-60% conversion.

-

Over-Bromination: Formation of the inseparable gem-dibromomethyl impurity.

-

Product Instability: Degradation of the reactive alkyl bromide during silica gel chromatography.

This guide provides a self-validating protocol and troubleshooting logic to maximize yield (>75%) and purity.

Module 1: The Optimized Protocol

Standardizing the reaction conditions is the first step to reproducibility.

The "Golden" Standard Workflow

| Parameter | Specification | Rationale |

| Substrate | 4-Bromo-3-methyl-1,2-thiazole (1.0 eq) | Starting material must be dry and free of radical scavengers (e.g., antioxidants). |

| Reagent | Recrystallized NBS (1.05 eq) | Commercial NBS often contains HBr or is degraded. Recrystallize from H₂O to ensure active bromine source. |

| Initiator | AIBN (0.05 eq) or BPO (0.05 eq) | AIBN is preferred for cleaner by-products; BPO is more robust if trace moisture is present. |

| Solvent | Trifluorotoluene (PhCF₃) or Chlorobenzene | Avoid CCl₄ (toxic/banned). PhCF₃ has a higher boiling point (102°C), accelerating the radical kinetics. |

| Concentration | 0.2 M to 0.5 M | High dilution minimizes intermolecular side reactions (dimerization). |

| Temperature | Reflux (100–110°C) | Essential for homolytic cleavage of the initiator. |

Step-by-Step Execution

-

Degassing: Dissolve substrate in anhydrous solvent. Sparge with Nitrogen/Argon for 15 minutes. Oxygen is a radical quencher and the #1 cause of stalled reactions.

-

Addition: Add NBS (solid) and 50% of the AIBN.

-

Initiation: Heat to reflux. You must observe a color change (often orange

pale yellow) and the floating of succinimide (which is less dense than the solvent). -

Chase: If conversion <90% after 2 hours, add the remaining AIBN dissolved in a small amount of solvent.

-

Quench: Cool to 0°C to precipitate remaining succinimide. Filter immediately.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more NBS doesn't help. Why?

Diagnosis: You are likely suffering from "Radical Death" caused by oxygen ingress or initiator depletion.

The Science: The half-life of AIBN at 100°C is extremely short (<0.1 hour). If the reaction isn't complete quickly, you run out of radicals. Furthermore, NBS requires a "trace" of HBr to generate the active Br

-

Do not dump all initiator at the start. Add it in portions (e.g., 0.02 eq every hour).

-

Light Assist: Shine a 300W tungsten lamp on the reflux condenser. Photons can sustain the radical chain even when thermal initiators are depleted [1].

Q2: I see a "Twin Spot" on TLC just above my product. What is it?

Diagnosis: Over-bromination leading to 4-bromo-3-(dibromomethyl)-1,2-thiazole . The Science: The product (monobromide) is also a substrate for bromination. If the local concentration of radicals is too high, or if you use >1.1 eq of NBS, the second bromine adds rapidly. Corrective Action:

-

Stoichiometry Control: Never exceed 1.05 eq of NBS. It is better to have 5% unreacted starting material (separable) than 5% dibromo impurity (often inseparable).

-

High Dilution: Dilute the reaction to 0.1 M to statistically favor the encounter of radicals with the abundant starting material rather than the product.

Q3: My yield drops significantly after column chromatography. The product turns dark.

Diagnosis: Acid-catalyzed hydrolysis/degradation. The Science: Silica gel is slightly acidic (pH 5-6). The bromomethyl group is an electrophile; on acidic silica, it can hydrolyze to the alcohol or eliminate HBr. Corrective Action:

-

Neutralize Silica: Pre-wash your silica column with 1% Triethylamine in Hexanes.

-

Alternative Stationary Phase: Use Neutral Alumina . It is far gentler on alkyl halides.

-

Rapid Filtration: Avoid a long column. Use a "plug" filtration to remove polar succinimide and baseline impurities, then recrystallize (if solid) or distill (Kugelrohr).

Module 3: Visualizing the Process

Figure 1: Reaction Logic & Mechanism

This diagram illustrates the radical chain propagation and the critical decision points for the operator.

Caption: The Wohl-Ziegler radical cycle. Note the red dotted line: prolonged reaction times increase the risk of over-bromination.

Figure 2: Troubleshooting Decision Tree

Follow this logic when the yield is below specification.

Caption: Diagnostic flow for correcting common synthetic failures in isothiazole bromination.

References

-

Wohl-Ziegler Reaction Mechanism & Conditions. Organic Chemistry Portal.[1] (Detailed mechanism of allylic/benzylic bromination). [Link][2]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Journal of Organic Chemistry (2017). (Provides context on handling brominated thiazole/isothiazole scaffolds and stability). [Link]

- Process for producing 4-bromothioanisole (Analogous Radical Bromination).

-

N-Bromosuccinimide (NBS) Reagent Profile. Wikipedia. (General properties, solubility, and removal of succinimide by-products).[3] [Link][1][2][4]

Sources

Optimizing solvent selection for SN2 reactions of 3-(bromomethyl)-1,2-thiazole

Ticket ID: #SN2-ISO-003 Subject: Solvent Selection & Reaction Optimization for 3-(bromomethyl)-1,2-thiazole Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are likely encountering yield inconsistencies or purification bottlenecks in the nucleophilic substitution of 3-(bromomethyl)-1,2-thiazole .

This substrate presents a unique dichotomy:

-

High Reactivity: The bromomethyl group is activated by the adjacent

-system of the isothiazole ring (analogous to a benzylic halide), making it an excellent electrophile. -

Structural Fragility: The isothiazole ring contains a basic nitrogen (N2) and a sensitive N-S bond. This creates risks of self-quaternization (polymerization) and ring degradation if the solvent environment is incorrectly tuned.

This guide moves beyond generic textbook advice to provide a precision-engineered solvent strategy for this specific heterocycle.

Module 1: Solvent Selection Logic

The Core Mechanism: "Naked" Nucleophiles

For an SN2 reaction, the rate law is

-

Protic Solvents (AVOID): Solvents like Ethanol (EtOH) or Methanol (MeOH) form a "cage" around anionic nucleophiles (like

or -

Polar Aprotic Solvents (PREFERRED): Solvents like DMF, DMSO, or Acetonitrile solvate the cation (e.g.,

) efficiently via their electronegative oxygen/nitrogen atoms but cannot form hydrogen bonds with the anionic nucleophile. This leaves the anion "naked" and highly reactive.

Substrate-Specific Solvent Matrix

For 3-(bromomethyl)-1,2-thiazole, we recommend the following hierarchy based on dielectric constant (

| Solvent | Type | Dielectric ( | Suitability | Technical Notes |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | High | Excellent balance.[1] High polarity for rate, but low BP (82°C) allows easy removal.[1] First choice for scale-up.[1] |

| DMF | Polar Aprotic | 36.7 | Medium | Very fast rates.[1] Hard to remove (BP 153°C).[1] Risk of thermal decomposition of substrate during distillation. |

| DMSO | Polar Aprotic | 46.7 | Medium | Fastest rates due to high polarity.[1] Extremely difficult to remove (BP 189°C).[1] Use only if MeCN fails. |

| Acetone | Polar Aprotic | 20.7 | Low/Med | Good for solubility, but lower boiling point limits reaction temperature.[1] Nucleophiles (e.g., |

| Ethanol/Water | Protic | 24 / 80 | Critical Failure | H-bonding suppresses nucleophilicity.[1] Water promotes hydrolysis of the C-Br bond to the alcohol. |

Module 2: Troubleshooting & Diagnostics

Common Failure Modes

Issue 1: "My reaction is stuck at 50% conversion."

-

Diagnosis: Are you using a protic co-solvent? Is the nucleophile a heterogeneous suspension?

-

Fix: Switch to DMSO or add a phase transfer catalyst (e.g., 18-Crown-6) if using a less polar solvent like Acetone.[1]

Issue 2: "I see a precipitate forming that isn't my product (Polymerization)."

-

Cause: Self-Quaternization .[1] The basic nitrogen of one isothiazole molecule attacks the bromomethyl group of another.

-

Fix:

-

Dilution: Run the reaction at high dilution (0.05 M - 0.1 M).

-

Order of Addition: Add the substrate slowly to a solution of the nucleophile, ensuring the nucleophile is always in excess.

-

Issue 3: "I cannot remove the solvent without degrading the product."

-

Cause: High boiling point solvents (DMF/DMSO) require heat to distill, which degrades the thermally sensitive isothiazole.

-

Fix: Use the LiCl Wash Method (detailed in Module 3) or lyophilization.

Module 3: Advanced Experimental Protocol

Standard Operating Procedure (SOP): Azidation of 3-(bromomethyl)-1,2-thiazole

Objective: Conversion of bromide to azide using Sodium Azide (

Step-by-Step Workflow

-

Preparation:

-

Reaction Assembly:

-

Addition:

-

Monitoring:

-

Work-up (The Critical Step):

-

If MeCN: Concentrate under reduced pressure at <30°C. Resuspend in EtOAc/Water.

-

If DMF/DMSO: Do NOT distill.

-

Module 4: Visualization